molecular formula C12H13NO B5645267 Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

Cat. No.: B5645267
M. Wt: 187.24 g/mol
InChI Key: GDLNXGWSSKHZBZ-UHFFFAOYSA-N
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Description

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopropyl group attached to the indole moiety, which can influence its chemical properties and biological activities.

Chemical Reactions Analysis

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways . The cyclopropyl group can also affect the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

The uniqueness of Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- lies in its cyclopropyl group, which can enhance its chemical stability and biological activity compared to other indole derivatives .

Biological Activity

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- (CAS Number: 293324-65-9) is a synthetic compound belonging to the indole derivatives class. Indoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₃NO
  • Molecular Weight : 187.2377 g/mol
  • SMILES Notation : O=C(N1CCc2c1cccc2)C1CC1

Biological Activity Overview

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities based on recent research findings.

Antibacterial Activity

Research has shown that compounds related to indole derivatives possess significant antibacterial properties. For example, studies have reported that certain indole-based derivatives exhibit low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

In a recent study evaluating the antibacterial activity of various indole derivatives:

  • Compound 3k showed an MIC of 0.98 μg/mL against MRSA.
  • The compound was also effective against other Gram-positive bacteria with MIC values ranging from 7.80 to 12.50 µg/mL for different strains .

Antifungal Activity

In addition to antibacterial properties, Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- has demonstrated antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was assessed in various studies:

  • Compounds derived from indoles exhibited MFC values indicating moderate antifungal activity, with some showing pronounced effects at concentrations as low as 7.80 μg/mL .

Anticancer Potential

The anticancer activity of indole derivatives is well-documented. Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- may have similar effects due to its structural characteristics.

Cytotoxicity Studies

In vitro studies have shown that several indole derivatives possess cytotoxic effects against various cancer cell lines:

  • Compounds in this category displayed IC50 values in the micromolar range (less than 10 μM), indicating significant antiproliferative activity against cancer cells such as A549 (lung cancer) and others .

The mechanism by which Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)- exerts its biological effects may involve:

  • Inhibition of Enzymes : Many indole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Interaction with DNA : Some compounds can intercalate into DNA strands or affect topoisomerase activity, leading to apoptosis in cancer cells.

Comparative Analysis with Other Indole Derivatives

A comparative analysis of Methanone and other similar compounds reveals notable differences in potency and selectivity:

Compound NameActivity TypeMIC/MFC ValuesReference
Compound 3kAntibacterial0.98 μg/mL
Compound 5aAntifungal7.80 μg/mL
Compound XCytotoxicity<10 μM

Properties

IUPAC Name

cyclopropyl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNXGWSSKHZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352607
Record name 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293324-65-9
Record name 1H-Indole, 1-(cyclopropylcarbonyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
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